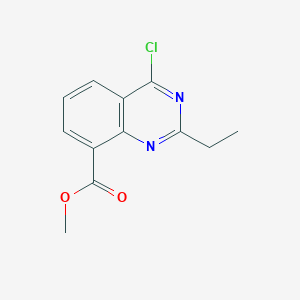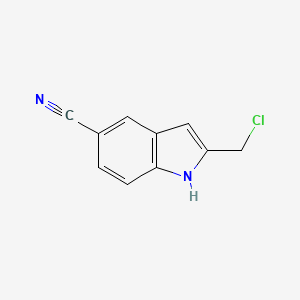
2-(chloromethyl)-1H-indole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(chloromethyl)-1H-indole-5-carbonitrile is a chemical compound that belongs to the indole family, which is a class of heterocyclic aromatic organic compounds. Indoles are widely recognized for their presence in many natural products and pharmaceuticals. The compound this compound is characterized by the presence of a chloromethyl group at the second position and a carbonitrile group at the fifth position of the indole ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1H-indole-5-carbonitrile typically involves the chloromethylation of 1H-indole-5-carbonitrile. One common method involves the reaction of 1H-indole-5-carbonitrile with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the second position of the indole ring. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the chloromethylation process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(chloromethyl)-1H-indole-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
2-(chloromethyl)-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways, such as kinase inhibitors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(chloromethyl)-1H-indole-5-carbonitrile largely depends on its chemical reactivity and the specific biological targets it interacts with. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The carbonitrile group can also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(chloromethyl)-1H-indole-3-carbonitrile
- 2-(bromomethyl)-1H-indole-5-carbonitrile
- 2-(chloromethyl)-1H-indole-5-carboxaldehyde
Uniqueness
2-(chloromethyl)-1H-indole-5-carbonitrile is unique due to the specific positioning of the chloromethyl and carbonitrile groups on the indole ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications. The presence of both electron-withdrawing and electron-donating groups on the indole ring also influences its reactivity and interaction with other molecules, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H7ClN2 |
|---|---|
Molekulargewicht |
190.63 g/mol |
IUPAC-Name |
2-(chloromethyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H7ClN2/c11-5-9-4-8-3-7(6-12)1-2-10(8)13-9/h1-4,13H,5H2 |
InChI-Schlüssel |
VNOPLMYIICKWSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C#N)C=C(N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B13879170.png)
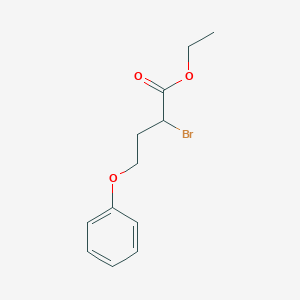
![ethyl N-[2-amino-4-(pyridin-3-ylmethoxy)phenyl]carbamate](/img/structure/B13879176.png)
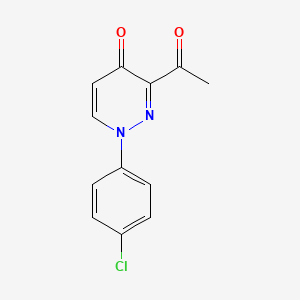
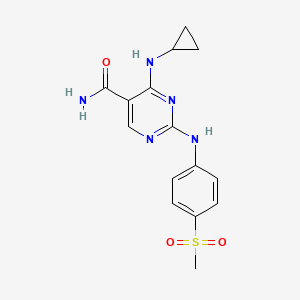

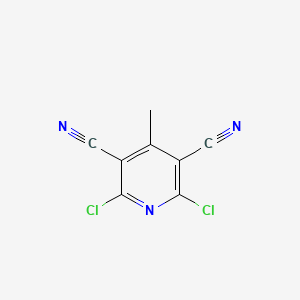



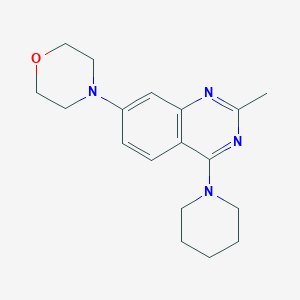

![Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
